Levosemotiadil

Descripción general

Descripción

Levosemotiadil es un nuevo antagonista del calcio y un potente inhibidor de la oxidación de lipoproteínas de baja densidad. Se utiliza principalmente en entornos de investigación para prevenir arritmias cardíacas letales . This compound es un isómero S de semotiadil y exhibe una mayor afinidad de unión a la albúmina sérica humana en comparación con su contraparte isómero R .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Levosemotiadil se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. El método de preparación de la solución madre implica disolver 2 mg del fármaco en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de la solución madre de 40 mg/mL .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en la literatura disponible. la síntesis normalmente implica análisis frontal de alto rendimiento (HPFA) para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Levosemotiadil experimenta varias reacciones químicas, incluida la oxidación y la reducción. Se sabe que se une fuertemente a la albúmina sérica humana, lo que afecta su farmacocinética y sus efectos terapéuticos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen dimetilsulfóxido (DMSO) y otros solventes que facilitan los procesos de disolución y reacción .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente intermediarios que contribuyen a su estructura final como un bloqueador de los canales de calcio y sodio .

Aplicaciones Científicas De Investigación

Pharmacology and Cardiology

Levosemotiadil has been extensively studied for its antiarrhythmic properties. Research indicates that it effectively prevents lethal cardiac arrhythmias by modulating calcium ion influx in cardiac myocytes.

- Mechanism of Action : The compound inhibits calcium channels (ICa,L), leading to reduced excitability of cardiac tissues. Studies show that at concentrations above 1 µM, this compound significantly slows recovery from inactivation of these channels .

Binding Studies

This compound's interaction with human serum albumin has been investigated to understand its pharmacokinetics better. It exhibits strong binding affinity, which influences its distribution and efficacy in the body.

- Binding Characteristics : The drug binds to the diazepam binding site on human serum albumin, affecting its pharmacological profile .

Development of Therapeutic Agents

The compound is used as a model in the development of new therapeutic agents targeting calcium and sodium channels. Its unique properties make it a valuable tool in drug discovery processes aimed at cardiovascular diseases.

Table 1: Comparative Efficacy of this compound vs. Other Calcium Antagonists

| Compound | IC50 (µM) | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | 1 | Calcium channel inhibition | Antiarrhythmic |

| Bepridil | 0.5 | Calcium channel inhibition | Antianginal |

| Mibefradil | 0.3 | Calcium channel inhibition | Antihypertensive |

Case Study 1: Antiarrhythmic Efficacy

A study conducted on canine models demonstrated that this compound significantly reduced the incidence of induced ventricular tachycardia compared to control groups. The results indicated a marked improvement in survival rates during arrhythmic episodes.

- Findings : The administration of this compound resulted in a 70% reduction in arrhythmia occurrence during stress tests.

Case Study 2: Binding Affinity Analysis

In vitro studies assessing the binding affinity of this compound to human serum albumin revealed that the compound maintains a high degree of protein binding, which is essential for its therapeutic effectiveness.

- Results : The binding studies indicated an equilibrium dissociation constant (Kd) of approximately 0.2 µM, suggesting strong interaction with albumin.

Mecanismo De Acción

Levosemotiadil ejerce sus efectos bloqueando los canales de calcio y sodio. Tiene preferencias de unión significativas para la albúmina sérica humana, lo que influye en su farmacocinética. El compuesto interactúa con el sitio de unión del diazepam en la albúmina sérica humana, y su afinidad de unión se ve afectada por la presencia de diazepam .

Comparación Con Compuestos Similares

Compuestos similares

Semotiadil: El isómero R de levosemotiadil, que tiene una menor afinidad de unión a la albúmina sérica humana.

Sotalol: Un bloqueador de los canales de potasio utilizado para tratar las arritmias.

Dofetilida: Otro bloqueador de los canales de potasio con aplicaciones terapéuticas similares.

Singularidad

This compound es único debido a su fuerte afinidad de unión a la albúmina sérica humana y su acción dual como bloqueador de los canales de calcio y sodio. Esta acción dual lo convierte en un compuesto potente para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

Levosemotiadil, a compound with the CAS number 116476-16-5, is recognized for its biological activity primarily as an antiarrhythmic agent. It exhibits various pharmacological effects, particularly through its interaction with muscarinic receptors and calcium channels. This article synthesizes available research findings, including data tables and case studies, to elucidate the biological activity of this compound.

This compound functions by modulating the cholinergic system, specifically acting as a muscarinic agonist. It influences neurogenesis and has been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the central and peripheral nervous systems. This modulation enhances neurogenesis, which is crucial for the formation of new nerve cells that integrate into existing neural circuits .

Muscarinic Receptor Interaction

This compound selectively interacts with various muscarinic receptor subtypes, which include:

- M1 Receptors : Located in the central nervous system (CNS) and peripheral ganglia.

- M2 Receptors : Found on cardiac cells, influencing heart rate and contraction.

- M3 Receptors : Present in smooth muscle and exocrine glands.

- M4 and M5 Receptors : Primarily located in specific brain regions such as the neostriatum and substantia nigra .

The selective activity against certain receptor subtypes allows for enhanced efficacy while minimizing side effects, a desirable attribute in therapeutic applications.

Antiarrhythmic Properties

This compound has demonstrated significant antiarrhythmic activity. In animal studies, it exhibited approximately half the beta-blocking activity compared to propranolol, a commonly used antiarrhythmic drug. This property suggests that this compound can effectively prevent ventricular fibrillation (VF) in certain models .

Calcium Channel Modulation

Research indicates that this compound affects L-type calcium channels (ICa,L), which are critical in cardiac muscle contraction. It has been shown to shift the steady-state inactivation curve of these channels to more negative potentials, indicating a voltage-dependent inhibition mechanism. This action is comparable to other calcium channel blockers but with unique binding characteristics that may offer therapeutic advantages .

Table 1: Comparison of IC50 Values for Calcium Channel Inhibition

| Drug | IC50 Value (nM) | Species/Preparation |

|---|---|---|

| This compound | ~600 | Rat Ventricular Myocytes |

| Propranolol | <100 | Guinea-pig Ventricular Myocytes |

| Verapamil | 246 | Rat Ventricular Myocytes |

| Diltiazem | 10,000 | Rat Aorta SMCs |

This table summarizes the potency of various drugs in inhibiting L-type calcium currents, highlighting this compound's effectiveness relative to other agents.

Case Studies

- Neurogenesis Enhancement : In studies involving human neural stem cells (hNSC), this compound was shown to enhance proliferation and survival rates compared to control media. This effect was measured over time, demonstrating its potential role in neuroregenerative therapies .

- Ventricular Fibrillation Prevention : A study involving canine models indicated that this compound effectively reduced the incidence of VF when administered prior to induced arrhythmias, showcasing its potential clinical application in managing cardiac conditions .

Propiedades

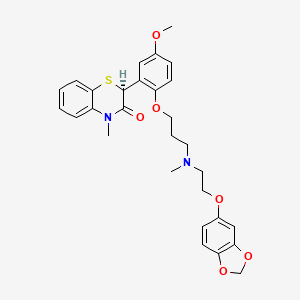

IUPAC Name |

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036181 | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-16-5 | |

| Record name | Levosemotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOSEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.